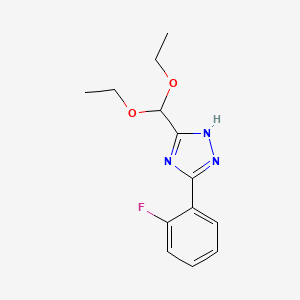

3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole

Description

3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole is a triazole derivative featuring a diethoxymethyl group at position 3 and a 2-fluorophenyl substituent at position 4. The diethoxymethyl group introduces steric bulk and lipophilicity, while the 2-fluorophenyl moiety enhances metabolic stability and binding affinity through halogen interactions .

Properties

Molecular Formula |

C13H16FN3O2 |

|---|---|

Molecular Weight |

265.28 g/mol |

IUPAC Name |

5-(diethoxymethyl)-3-(2-fluorophenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C13H16FN3O2/c1-3-18-13(19-4-2)12-15-11(16-17-12)9-7-5-6-8-10(9)14/h5-8,13H,3-4H2,1-2H3,(H,15,16,17) |

InChI Key |

KPQZKOUPNJSLTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=NC(=NN1)C2=CC=CC=C2F)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole typically involves the reaction of 2-fluorobenzonitrile with diethoxymethylamine in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The resulting intermediate is then cyclized using a suitable cyclization agent, such as phosphorus oxychloride, to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, triazoles are known to inhibit enzymes such as cytochrome P450, which are involved in the biosynthesis of essential molecules like ergosterol in fungi. This inhibition disrupts the cell membrane integrity, leading to the antifungal effects. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Triazole Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogens (F, Cl, Br) enhance bioactivity by modulating electronic properties. For example, 3-(4-chlorophenyl)-5-(pyridin-4-yl) derivatives show superior antioxidant activity (75.4% inhibition) compared to BHT (67.8%) .

- Lipophilic Substituents : The diethoxymethyl group in the target compound likely increases membrane permeability compared to smaller groups like methyl or halogens.

- Heterocyclic Moieties : Thiophene (in ) and pyridine (in ) rings contribute to π-π stacking interactions, enhancing binding to biological targets.

Key Observations :

Antioxidant Activity

- 3-(4-Chlorophenyl)-5-(pyridin-4-yl) derivatives : Inhibit lipid peroxidation by 75.4% at 50 µg/mL, outperforming BHT (67.8%) via radical scavenging .

- Target Compound : The 2-fluorophenyl group may enhance oxidative stability, but the diethoxymethyl group’s electron-donating nature could reduce antiradical efficacy compared to EWGs like Cl or Br .

Antimicrobial Activity

- 3-(4-Bromobenzyl)-5-(thiophen-2-yl) : Exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL) due to bromine’s hydrophobic interactions with microbial membranes .

- Target Compound : The 2-fluorophenyl group is associated with antifungal activity in analogs (e.g., 90% inhibition of Candida albicans at 0.01% concentration) .

Anticancer Potential

- Tankyrase Inhibitors (e.g., ) : Fluorophenyl-triazole derivatives (e.g., compound 14 ) show IC50 values <10 µM against prostate cancer (PC-3) by disrupting Wnt/β-catenin signaling.

Physicochemical Properties

Table 3: Calculated and Experimental Properties

Key Observations :

- Halogenated analogs (e.g., bromine in ) exhibit higher molecular weights and LogP values, aligning with enhanced membrane affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.